2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
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Description
2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality 2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one”, also known as “5-[(3,5-dimethylphenyl)amino]-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one”. Each application is detailed under a separate heading for clarity.
Anticancer Activity
This compound has shown significant potential in anticancer research. Its unique structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in preclinical models .
Antimicrobial Properties
The compound exhibits strong antimicrobial properties, making it a candidate for developing new antibiotics. It has been effective against a range of bacterial strains, including those resistant to conventional antibiotics . This makes it valuable in the fight against antibiotic-resistant infections.
Anti-inflammatory Effects
Research has indicated that this compound can reduce inflammation by inhibiting key inflammatory pathways. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has shown promise in antiviral research, particularly against viruses like HIV and influenza. Its ability to inhibit viral replication makes it a potential candidate for developing new antiviral drugs .
Neuroprotective Effects
Studies have suggested that this compound can protect neurons from damage, making it a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its neuroprotective effects are attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Antioxidant Activity
The compound has demonstrated strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and aging, and it has potential applications in skincare and anti-aging products .
Cardiovascular Benefits
Research has shown that this compound can improve cardiovascular health by reducing blood pressure and preventing the formation of arterial plaques . Its vasodilatory effects help in improving blood flow and reducing the risk of heart diseases.
Antidiabetic Potential
The compound has been studied for its potential to regulate blood sugar levels and improve insulin sensitivity . This makes it a promising candidate for developing new treatments for diabetes and related metabolic disorders.
These applications highlight the versatility and potential of this compound in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.
IntechOpen Future Journal of Pharmaceutical Sciences SpringerLink SpringerLink Russian Journal of General Chemistry PubMed SigmaAldrich RSC Publishing
properties
IUPAC Name |
5-(3,5-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-9-3-10(2)5-11(4-9)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJPVZBNQXWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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